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molecular formula C12H14BrClO B8497474 2-Bromo-1-(4-chlorophenyl)hexan-1-one CAS No. 2001-08-3

2-Bromo-1-(4-chlorophenyl)hexan-1-one

Cat. No. B8497474
M. Wt: 289.59 g/mol
InChI Key: NWPUHTHUZNZKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04912121

Procedure details

Bromine (0.02 mol) was added dropwise to a stirred solution of 4'-chlorohexanophenone (0.02 mol) in dry diethyl ether (20 ml) at 10°-20° over one hour. The ether was then removed in vacuo from the reaction mixture to leave a pale-yellow liquid which on distillation gave 2-bromo-4'-chlorohexanophenone, b.p. 124°-126°/0.04 mm Hg.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[CH:6][CH:5]=1>C(OCC)C>[Br:1][CH:11]([CH2:12][CH2:13][CH2:14][CH3:15])[C:10]([C:7]1[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=1)=[O:16]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
BrBr
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CCCCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was then removed in vacuo from the reaction mixture
CUSTOM
Type
CUSTOM
Details
to leave a pale-yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
on distillation

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)Cl)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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